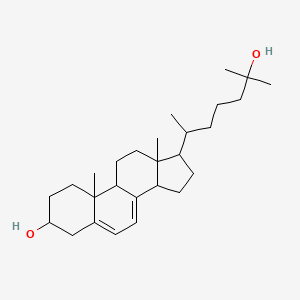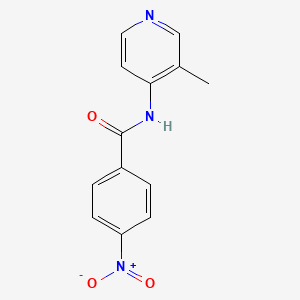
(2-Chlorophenyl)(2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(2-methylphenyl)methanol is an organic compound with the molecular formula C14H13ClO It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two aromatic rings: one chlorinated and one methylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2-methylphenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 2-methylbromobenzene reacts with magnesium in dry ether to form 2-methylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 2-chlorobenzaldehyde, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Preparation of Reactants: Ensuring high purity of 2-chlorobenzaldehyde and 2-methylphenylmagnesium bromide.
Controlled Reaction Conditions: Maintaining anhydrous conditions and appropriate temperatures to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Chlorophenyl)(2-methylphenyl)ketone.
Reduction: Formation of (2-Chlorophenyl)(2-methylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(2-Chlorophenyl)(2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chlorophenyl)(2-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)(phenyl)methanol
- (2-Methylphenyl)(phenyl)methanol
- (2-Chlorophenyl)(2-methylphenyl)ketone
Uniqueness
(2-Chlorophenyl)(2-methylphenyl)methanol is unique due to the presence of both a chlorinated and a methylated aromatic ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
38493-62-8 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 |
InChI 键 |
HVYKUKPIGLOQTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)


![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)

![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)

![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)

![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)
